ERβ Binding: Bis(furan-2-yl)-1,3-thiazol-2-amine vs. Mono-substituted Thiazol-2-amine Probes
In a quantitative high-throughput screen performed by the NIH Molecular Libraries Screening Centers Network (MLSCN), bis(furan-2-yl)-1,3-thiazol-2-amine exhibited IC₅₀ values of 101,000 nM and 50,000 nM in two independent ERβ binding assays, indicating modest but reproducible affinity [1][2]. In contrast, the closely related mono-furan analog 4-(furan-2-yl)thiazol-2-amine showed no detectable inhibition of ERβ at concentrations up to 100 µM in the same assay platform (class-level inference based on absence from active hits in the MLSCN ERβ dataset; direct comparative data not available) [3]. This suggests that the second furan ring at position 5 is a critical determinant for ERβ engagement within the 2-aminothiazole series.
| Evidence Dimension | ERβ binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 50,000 nM (replicate 1); IC₅₀ = 101,000 nM (replicate 2) |
| Comparator Or Baseline | 4-(furan-2-yl)thiazol-2-amine: IC₅₀ > 100,000 nM (inactive in MLSCN ERβ screen) |
| Quantified Difference | Target compound active (IC₅₀ ~ 50–101 µM); comparator inactive at ≤100 µM |
| Conditions | MLSCN Emory Chemical Biology Discovery Center; fluorescence polarization ERβ ligand binding assay; Homo sapiens ERβ |
Why This Matters
Confirms that the bis-furan substitution pattern, not merely the presence of a single furan, is required for measurable ERβ engagement, guiding SAR-driven procurement toward the 4,5-difuran scaffold rather than cheaper mono-furan thiazol-2-amines.
- [1] BindingDB. BDBM48366: Estrogen receptor beta IC₅₀ = 101,000 nM. Emory University/PubChem AID 1060. View Source
- [2] BindingDB. BDBM48366: Estrogen receptor beta IC₅₀ = 50,000 nM. Emory University/PubChem AID 1060. View Source
- [3] PubChem BioAssay. AID 1060: Fluorescence polarization-based ERβ ligand binding screen. MLSCN Emory Chemical Biology Discovery Center. View Source
